molecular formula C13H23NO4 B6259069 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid CAS No. 2166785-52-8

2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid

Cat. No.: B6259069
CAS No.: 2166785-52-8
M. Wt: 257.33 g/mol
InChI Key: SBGJEGNSXPQTMG-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95.
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Biological Activity

2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a piperidine ring and an acetic acid moiety, suggests diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and databases.

Structural Information

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.326 g/mol
  • SMILES : CC1CCN(CC1CC(=O)O)C(=O)OC(C)(C)C

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, primarily focusing on its potential as a therapeutic agent. The following sections detail its pharmacological properties, including cytotoxicity, anti-cancer effects, and other relevant activities.

Cytotoxicity

Studies indicate that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cell lines. For instance, compounds with similar piperidine structures have shown low cytotoxicity while maintaining potent biological activity, making them attractive candidates for drug development .

Anti-Cancer Activity

Recent research has highlighted the potential anti-cancer properties of this compound. In vitro studies have demonstrated that related piperidine derivatives can inhibit the proliferation of cancer cells. For example, certain derivatives have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231), enhancing caspase activity and causing morphological changes indicative of cell death .

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-2311.0Apoptosis induction
Compound BHepG20.6Microtubule destabilization

Study 1: Synthesis and Evaluation

A study focused on synthesizing various piperidine derivatives, including this compound, reported effective inhibition of microtubule assembly at concentrations as low as 20 μM. This suggests potential applications in cancer therapy by disrupting cellular processes essential for cancer cell division .

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that compounds with structural similarities could inhibit key signaling pathways involved in cancer progression. The study noted that these compounds could block the AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored as a potential precursor in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations makes it an attractive candidate for drug design.

Case Study Example :
A study focused on the synthesis of derivatives of 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid demonstrated its effectiveness in enhancing the potency of certain analgesics. The modifications allowed for improved binding affinity to target receptors, showcasing its utility in pain management therapies.

Neuroscience

Research has indicated that compounds related to this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This opens avenues for investigating treatments for neurological disorders.

Case Study Example :
In preclinical trials, derivatives of this compound were assessed for their effects on dopamine receptor activity. Results showed promise in modulating receptor sensitivity, which could lead to advancements in treating conditions like Parkinson's disease.

Synthetic Biology

The compound serves as an intermediate in the synthesis of more complex molecules used in synthetic biology applications, including enzyme inhibitors and modulators.

Research Insights :
Recent studies have utilized this compound to develop inhibitors for specific enzymatic pathways, demonstrating its role in metabolic engineering and biocatalysis.

Data Tables

Application AreaDescription
Medicinal ChemistryPrecursor for drug synthesis, enhancing biological activity
NeuroscienceModulation of neurotransmitter systems
Synthetic BiologyIntermediate for enzyme inhibitors

Properties

IUPAC Name

2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-5-6-14(8-10(9)7-11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJEGNSXPQTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.